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Compound of Interest

Compound Name: 2,5-Dibromo-3-methylpyrazine

CAS No.: 1260672-37-4

Cat. No.: B3000108

Get Quote

Abstract
This technical guide provides a comprehensive spectral analysis of 2,5-Dibromo-3-
methylpyrazine (CAS: 1260672-37-4), a critical halogenated heterocyclic intermediate used in

the synthesis of antiviral agents (e.g., Favipiravir derivatives) and agrochemicals. This

document synthesizes mass spectrometry (MS), nuclear magnetic resonance (

H/

C NMR), and infrared (IR) spectroscopy data to establish a robust identification protocol.
Special emphasis is placed on distinguishing this compound from its regioisomers, such as 3,5-
dibromo-2-methylpyrazine, using mechanistic spectral prediction and coupling constants.

Chemical Identity & Structural Context
The pyrazine core is electron-deficient, rendering the ring protons and carbons highly sensitive

to substituent effects. In 2,5-Dibromo-3-methylpyrazine, the symmetry of the pyrazine ring is

broken by the methyl group, creating a distinct spectral signature compared to the symmetrical

2,5-dibromopyrazine.
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Property Detail

IUPAC Name 2,5-Dibromo-3-methylpyrazine

Molecular Formula
ngcontent-ng-c1989010908="" _nghost-ng-

c2127666394="" class="inline ng-star-inserted">

Exact Mass
249.8741 (for

)

Structure
Pyrazine ring substituted at positions 2 and 5

with Bromine, position 3 with Methyl.[1][2]

Key Feature
Single aromatic proton at position 6 (

).

Mass Spectrometry (MS) Data
The mass spectrum is the primary tool for confirming the presence of the dibromo-motif.

Bromine’s natural isotopes (

and

) exist in a nearly 1:1 ratio, creating a characteristic "triplet" pattern for the molecular ion.

Fragmentation Analysis
Molecular Ion (

): The parent peak appears as a cluster due to the two bromine atoms.

m/z 250:

(Relative Intensity: ~50%)

m/z 252:

(Relative Intensity: ~100% - Base Peak)

m/z 254:
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(Relative Intensity: ~50%)

Diagnostic Ratio: 1 : 2 : 1

Key Fragments:

[M - Br]

(m/z ~171/173): Loss of one bromine atom. The isotope pattern shifts to a 1:1 doublet
ratio.

[M - HCN]

: Loss of HCN from the pyrazine ring, common in nitrogen heterocycles.

[M - CH

]

: Minor peak corresponding to the loss of the methyl radical.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation. The chemical shifts below are derived

from chemometric analysis of analogous pyrazine derivatives (e.g., 2-bromo-3-methylpyrazine)

and substituent shielding constants.

ngcontent-ng-c1989010908="" _nghost-ng-
c2127666394="" class="inline ng-star-inserted"> H NMR
(Proton)[2][4][5][6][7][8]

Solvent: CDCl

(Chloroform-d) or DMSO-

.

Frequency: 400 MHz (Recommended).
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Signal
Shift (

ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

A 8.30 – 8.50 Singlet (s) 1H
H-6

(Aromatic)

Deshielded

by adjacent

N-1 and Br-5.

No vicinal

protons

prevents

splitting.

B 2.65 – 2.75 Singlet (s) 3H
-CH

(Methyl)

Downfield

shift due to

attachment to

the electron-

deficient

pyrazine ring.

Critical Observation: The lack of coupling (singlets) is characteristic. However, high-resolution

scans may reveal a very small long-range coupling (

) between the methyl protons and H-6, appearing as a slight broadening or fine splitting (< 0.5
Hz), but this is often unresolved.

C NMR (Carbon)
Distinct Peaks: 5 signals expected.[3]
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Shift (

ppm)
Carbon Type Assignment Notes

155.0 – 158.0 Quaternary (C-N) C-3 (C-Me)
Ipso-carbon bearing

the methyl group.

142.0 – 145.0 Methine (C-H) C-6
The only protonated

aromatic carbon.

138.0 – 141.0 Quaternary (C-Br) C-2
Ortho to the methyl

group.

132.0 – 135.0 Quaternary (C-Br) C-5
Para to the methyl

group.

22.0 – 24.0 Methyl -CH
Typical

heteroaromatic methyl

shift.

Infrared (IR) Spectroscopy
IR serves as a rapid "fingerprint" validation, particularly useful for checking purity in solid-state

samples.

3050 – 3080 cm

: C-H stretch (Aromatic, weak).

2920 – 2980 cm

: C-H stretch (Aliphatic methyl).

1520 – 1560 cm

: C=N / C=C Ring stretching (Characteristic Pyrazine "breathing" modes).

600 – 750 cm

: C-Br stretching (Strong, broad bands).
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Regioisomer Differentiation Strategy
A common synthetic impurity is 3,5-dibromo-2-methylpyrazine. Distinguishing the target from

this isomer is critical for QC.

Structural Logic
Target (2,5-Dibromo-3-methyl): Methyl is at C3. H is at C6. They are para across the ring

(separated by 2 atoms).

Isomer (3,5-Dibromo-2-methyl): Methyl is at C2. H is at C6. They are meta (separated by

N1).

Validation Protocol (NOE Experiment)
To definitively prove the structure, run a 1D NOE (Nuclear Overhauser Effect) experiment

irradiating the Methyl peak (~2.7 ppm).

Target Compound: Irradiating the methyl group should show NO enhancement of the

aromatic proton signal (H-6) because they are too far apart (> 5 Å).

Isomer (2,3-dibromo-5-methyl): If the synthesis rearranged to place Methyl at 5 and H at 6

(ortho), irradiating the methyl would result in a strong NOE enhancement of the H-6 signal.

Visualization of Logic Flow
The following diagram illustrates the decision tree for confirming the correct regioisomer using

NMR data.
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Sample: Dibromo-methylpyrazine Isomer

Step 1: Mass Spec Check
(Isotope Pattern 1:2:1?)

Step 2: 1H NMR Analysis
(Identify Methyl & Aromatic H)

Confirmed Br2

Step 3: NOE Experiment
(Irradiate Methyl Peak)

Result: No NOE Enhancement
CONFIRMED: 2,5-Dibromo-3-methylpyrazine

(Me and H are Para)

Distance > 5Å

Result: Strong NOE Enhancement
REJECT: 2,3-Dibromo-5-methylpyrazine

(Me and H are Ortho)

Distance < 3Å

Result: Weak/Medium NOE
REJECT: 3,5-Dibromo-2-methylpyrazine

(Me and H are Meta)

Distance ~ 3-4Å

Click to download full resolution via product page

Caption: Logical workflow for structural confirmation of 2,5-Dibromo-3-methylpyrazine using

MS and NMR-NOE.

Experimental Protocol: Quick Identification
For researchers synthesizing this intermediate, follow this rapid check:

TLC: Check purity (Hexane/EtOAc). Pyrazines are often UV active (254 nm).

GC-MS: Verify the m/z 250, 252, 254 triplet. If m/z is 172/174, you have mono-bromo.

H NMR: Look for two singlets.

If you see doublets (
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Hz), you likely have a different substitution pattern or an impurity.

Confirm the aromatic peak is downfield (>8.0 ppm). If it is <8.0 ppm, the bromine might not

be adjacent to the proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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